molecular formula C11H5ClF4N2O2 B13446097 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B13446097
M. Wt: 308.61 g/mol
InChI Key: XJHITAPUPCTIHD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidinedione core substituted with chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with trifluoromethyl-substituted pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinedione derivatives with different substituents, such as:

  • 3-(4-Bromo-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione
  • 3-(4-Chloro-2-methylphenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione

Uniqueness

What sets 3-(4-Chloro-2-fluorophenyl)-6-(trifluoromethyl)-2,4(1H,3H)-pyrimidinedione apart is its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C11H5ClF4N2O2

Molecular Weight

308.61 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H5ClF4N2O2/c12-5-1-2-7(6(13)3-5)18-9(19)4-8(11(14,15)16)17-10(18)20/h1-4H,(H,17,20)

InChI Key

XJHITAPUPCTIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F

Origin of Product

United States

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